molecular formula C22H24N4O B3812121 N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)indane-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)indane-2-carboxamide

Cat. No. B3812121
M. Wt: 360.5 g/mol
InChI Key: VUNLYPBEMMZALN-UHFFFAOYSA-N
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Description

“N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)indane-2-carboxamide” is a complex organic compound. It contains an indane group, which is a fused cyclohexane and benzene ring, attached to a carboxamide group. It also contains an imidazole ring and a pyridine ring, which are both aromatic heterocycles .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indane ring, the attachment of the imidazole and pyridine rings, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indane group is a fused ring system, while the imidazole and pyridine rings are aromatic heterocycles. The carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The imidazole and pyridine rings, for example, might undergo reactions typical of aromatic heterocycles. The carboxamide group could be involved in various reactions, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The aromatic rings might contribute to its stability and could also influence its reactivity .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(21-14-19-4-1-2-5-20(19)15-21)26(16-18-6-8-23-9-7-18)12-3-11-25-13-10-24-17-25/h1-2,4-10,13,17,21H,3,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLYPBEMMZALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)N(CCCN3C=CN=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)indane-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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